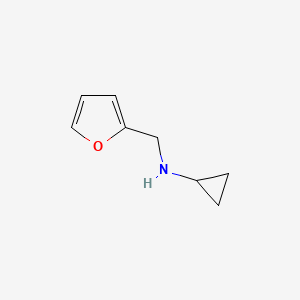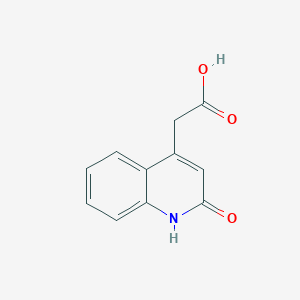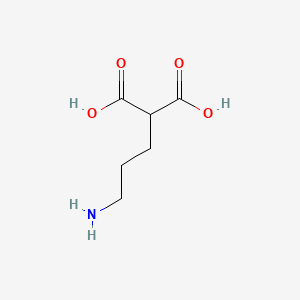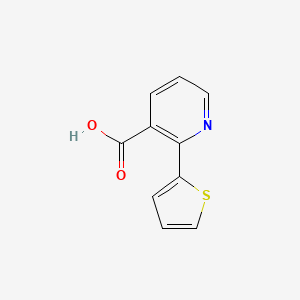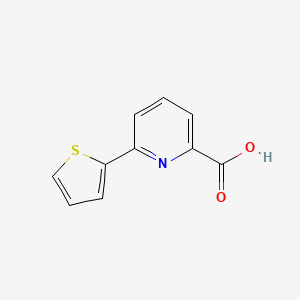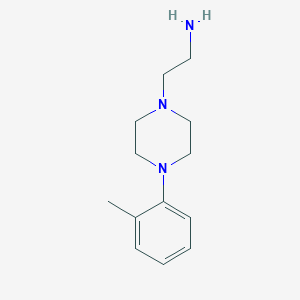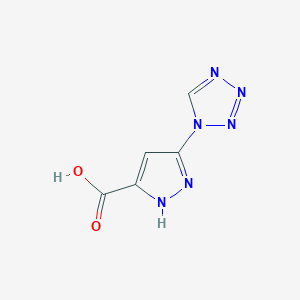
5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound, characterized by a 5-membered ring with two adjacent nitrogen atoms. The tetrazole moiety in the compound is a five-membered ring with four nitrogen atoms, which often serves as a carboxylic acid isostere due to its similar electronic and geometric properties . This compound is of interest in medicinal chemistry due to its potential pharmacological activities and its role as a metabolically stable substitute for carboxylic acid groups in drug design.
Synthesis Analysis
The synthesis of pyrazole derivatives with a tetrazole group, such as "5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid," can be achieved through a [3 + 2] cycloaddition reaction. This method involves the reaction of 1-aryl-1H-pyrazole-4-carbonitriles with sodium azide and ammonium chloride in a suitable solvent like dimethylformamide (DMF), yielding good product percentages ranging from 64% to 85% . The synthesis of related compounds, such as 5-(biphenyl-4-ylmethyl)pyrazoles, has been reported to require specific substituents on the pyrazole ring, such as a propyl or butyl group at position 1 and a carboxylic acid group at position 4, to achieve high affinity for certain biological targets .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including those with a tetrazole group, is characterized by spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). These techniques provide detailed information about the functional groups present and the overall molecular architecture. For instance, the IR spectrum can reveal the presence of the tetrazole ring, while NMR spectroscopy can provide insights into the substitution pattern on the pyrazole ring .
Chemical Reactions Analysis
The tetrazole group in the compound can participate in various chemical reactions due to its reactivity. For example, the tetrazole ring can undergo displacement reactions, as seen in the synthesis of 5-substituted 3-(1H-tetrazol-5-yl)pyrazolo[1, 5-a]quinazolines, where an unexpected aminolysis occurred, displacing a 4-morpholinyl group during the formation of the tetrazole ring . This reactivity is crucial for the design of drug molecules, as it can influence the pharmacokinetic and pharmacodynamic properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid" and related compounds are influenced by the presence of the tetrazole group. Tetrazoles are known to be metabolism-resistant isosteres for carboxylic acids, which can improve the metabolic stability of drug candidates. The tetrazole group also affects the acidity, lipophilicity, and hydrogen bonding capacity of the molecule, which are important factors in drug-receptor interactions and bioavailability .
Wissenschaftliche Forschungsanwendungen
-
Coordination Polymers
- Field : Chemistry
- Application : Coordination polymers are synthesized using 5-(1H-tetrazol-5-yl)isophthalic acid ligand . These polymers have potential applications in luminescence and magnetic properties .
- Methods : The polymers are synthesized under solvo-/hydrothermal conditions . Different transition metals are used to create a variety of coordination polymers .
- Results : The resulting coordination polymers exhibit different structures, luminescence, and magnetic properties .
-
Sensitization of Lanthanide(III) Cations and Small-Molecule Sensing
- Field : Chemistry
- Application : Layer-structured coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid are used for sensitization of lanthanide(III) cations and small-molecule sensing .
- Methods : The details of the methods are not provided in the available information .
- Results : The results or outcomes of this application are not provided in the available information .
-
Synthesis of Novel Coordination Polymers
- Field : Chemistry
- Application : Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand have been synthesized . These polymers have potential applications in luminescence and magnetic properties .
- Methods : The polymers are synthesized under solvo-/hydrothermal conditions . Different transition metals are used to create a variety of coordination polymers .
- Results : The resulting coordination polymers exhibit different structures, luminescence, and magnetic properties .
-
Creation of Metal–Organic Frameworks
- Field : Chemistry
- Application : Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand have been synthesized . These frameworks have potential applications in luminescence and magnetic properties .
- Methods : The details of the methods are not provided in the available information .
- Results : The resulting metal–organic frameworks exhibit different structures, luminescence, and magnetic properties .
-
Synthesis of Six Novel Coordination Polymers
- Field : Chemistry
- Application : Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand have been synthesized . These polymers have potential applications in luminescence and magnetic properties .
- Methods : The polymers are synthesized under solvo-/hydrothermal conditions . Different transition metals are used to create a variety of coordination polymers .
- Results : The resulting coordination polymers exhibit different structures, luminescence, and magnetic properties .
-
Creation of Four Metal–Organic Frameworks
- Field : Chemistry
- Application : Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand have been synthesized . These frameworks have potential applications in luminescence and magnetic properties .
- Methods : The details of the methods are not provided in the available information .
- Results : The resulting metal–organic frameworks exhibit different structures, luminescence, and magnetic properties .
Eigenschaften
IUPAC Name |
3-(tetrazol-1-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O2/c12-5(13)3-1-4(8-7-3)11-2-6-9-10-11/h1-2H,(H,7,8)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCYTZWSWDTSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N2C=NN=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406422 |
Source


|
| Record name | 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1039008-40-6 |
Source


|
| Record name | 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

